Cas no 3512-17-2 (2,4,6-Trifluoropyridine)

2,4,6-Trifluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2,4,6-Trifluoropyridine
- 2,4,6-Trifluoropyrid
- 2,4,6-trifluorpyridine
- 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER
- 2,4,6-Trifluoropyridin
- 2,4,6-trifluoro-pyridine
- 2,4,6-Trifluor-pyridin
- 2,4,6-tris(fluoranyl)pyridine
- W-202440
- 2,4,6 trifluoropyridine
- AS-38539
- DTXSID50382560
- CS-W001233
- EN300-91583
- MFCD03001161
- 3512-17-2
- UZDRWXKBKVVUTE-UHFFFAOYSA-N
- PB32320
- 2,4,6-Trifluoropyridine, AldrichCPR
- FT-0609873
- PYRIDINE, 2,4,6-TRIFLUORO-
- SCHEMBL1161680
- A822584
- AMY12479
- AKOS005254407
- DTXCID80333585
- DB-048732
-
- MDL: MFCD03001161
- インチ: InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
- InChIKey: UZDRWXKBKVVUTE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(F)N=C1F)F
- BRN: 1364338
計算された属性
- せいみつぶんしりょう: 133.01400
- どういたいしつりょう: 133.014
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 88.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 12.9A^2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.396
- ふってん: 122 ºC
- フラッシュポイント: 28 ºC
- 屈折率: 1.412
- PSA: 12.89000
- LogP: 1.49890
- ようかいせい: 混合できない、または混合しにくい
2,4,6-Trifluoropyridine セキュリティ情報
- 危害声明: Corrosive/Highly Flammable
- 危険物輸送番号:1993
- 危険カテゴリコード: 11-34-41-37/38
- セキュリティの説明: S16-S26-S36/37/39-S45
-
危険物標識:
- 危険レベル:3
- 包装グループ:II
- 包装カテゴリ:II
- 危険レベル:3
- 包装等級:II
- リスク用語:R11; R34
- セキュリティ用語:3
2,4,6-Trifluoropyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4,6-Trifluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02323-25G |
2,4,6-trifluoropyridine |
3512-17-2 | 97% | 25g |
¥ 2,415.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02323-50G |
2,4,6-trifluoropyridine |
3512-17-2 | 97% | 50g |
¥ 4,105.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1297764-500g |
2,4,6-trifluoro-pyridine |
3512-17-2 | 97.0% | 500g |
$2000 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-20g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95+% | 20g |
2212.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-5g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95+% | 5g |
670.0CNY | 2021-08-04 | |
Enamine | EN300-91583-0.25g |
2,4,6-trifluoropyridine |
3512-17-2 | 95% | 0.25g |
$19.0 | 2024-05-21 | |
Enamine | EN300-91583-0.5g |
2,4,6-trifluoropyridine |
3512-17-2 | 95% | 0.5g |
$29.0 | 2024-05-21 | |
Enamine | EN300-91583-25.0g |
2,4,6-trifluoropyridine |
3512-17-2 | 95% | 25.0g |
$339.0 | 2024-05-21 | |
Enamine | EN300-91583-50.0g |
2,4,6-trifluoropyridine |
3512-17-2 | 95% | 50.0g |
$558.0 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-1g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95+% | 1g |
201.0CNY | 2021-08-04 |
2,4,6-Trifluoropyridine 関連文献
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Chao Tang,Ran Bi,Xudong Cao,Cong Fan,Youtian Tao,Shifan Wang,Hongmei Zhang,Wei Huang RSC Adv. 2015 5 65481
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2. Perfluorocarbon fluids as solvent replacementsRichard D. Chambers,Andrew R. Edwards J. Chem. Soc. Perkin Trans. 1 1997 3623
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3. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compoundR. E. Banks,G. R. Sparkes J. Chem. Soc. Perkin Trans. 1 1972 2964
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Santosh K. Singh,Sumit Kumar,Aloke Das Phys. Chem. Chem. Phys. 2014 16 8819
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5. 926. Polyfluoroheterocyclic compounds. Part V. Catalytic reduction of perfluoro- and chlorofluoro-pyridines and the preparation of polyfluoropyridinecarboxylic acidsR. D. Chambers,F. G. Drakesmith,W. K. R. Musgrave J. Chem. Soc. 1965 5045
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Klaus Merz,Vera Vasylyeva CrystEngComm 2010 12 3989
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7. Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phasesKeith G. Orrell,Vladimir ?ik J. Chem. Soc. Faraday Trans. 2 1981 77 273
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8. Polyhalogenated heterocyclic compounds. Part 42.1 Fluorinated nitrogen heterocycles with unusual substitution patternsRichard D. Chambers,Christopher W. Hall,John Hutchinson,Ross W. Millar J. Chem. Soc. Perkin Trans. 1 1998 1705
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9. The vacuum-ultraviolet photoelectron spectra of fluoropyridinesG. H. King,J. N. Murrell,R. J. Suffolk J. Chem. Soc. Dalton Trans. 1972 564
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R. E. Banks,R. N. Haszeldine,J. V. Latham,I. M. Young J. Chem. Soc. 1965 594
2,4,6-Trifluoropyridineに関する追加情報
Introduction to 2,4,6-Trifluoropyridine (CAS No. 3512-17-2)
2,4,6-Trifluoropyridine, with the chemical formula C₅H₂F₃N, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile reactivity and structural properties. As a derivative of pyridine, this compound features three fluorine atoms substituting at the 2, 4, and 6 positions of the pyridine ring, which imparts unique electronic and steric characteristics. These attributes make it a valuable building block in synthetic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.
The CAS No. 3512-17-2 identifier is a standardized numerical code assigned to this compound by the Chemical Abstracts Service, ensuring unambiguous identification in scientific literature and industrial applications. This compound is typically synthesized through fluorination reactions of pyridine derivatives or via cross-coupling strategies involving organofluorine reagents. Its stability under various reaction conditions and compatibility with multiple synthetic methodologies have positioned it as a preferred intermediate in organic synthesis.
In recent years, 2,4,6-Trifluoropyridine has been extensively studied for its potential applications in medicinal chemistry. The presence of fluorine atoms enhances the metabolic stability and binding affinity of drug candidates, making this compound particularly useful in designing small-molecule inhibitors targeting biological pathways relevant to human health. For instance, researchers have explored its utility in developing kinase inhibitors, where the electron-withdrawing nature of fluorine atoms helps optimize the pharmacophore for better interaction with protein targets.
One notable area of research involves the use of 2,4,6-Trifluoropyridine in the synthesis of antiviral agents. The structural motif is found to be conducive for disrupting viral replication mechanisms by interfering with essential enzymatic processes. Recent studies have demonstrated its incorporation into nucleoside analogs that exhibit inhibitory effects against RNA viruses, highlighting its role in combating emerging infectious diseases. The compound’s ability to undergo further functionalization allows chemists to tailor its properties for specific therapeutic applications.
The agrochemical industry has also recognized the significance of 2,4,6-Trifluoropyridine as a key intermediate in developing advanced pesticides and herbicides. Its structural framework contributes to enhanced bioavailability and resistance management in crop protection agents. By leveraging fluorinated pyridines, researchers aim to create more effective formulations that minimize environmental impact while maximizing efficacy against pests and weeds. This aligns with global efforts to develop sustainable agricultural solutions.
From a synthetic chemistry perspective, 2,4,6-Trifluoropyridine serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for diverse transformations such as nucleophilic substitution, metal-catalyzed coupling reactions, and cyclization processes. These reactions are fundamental in constructing intricate molecular architectures required for high-value chemical products. The compound’s compatibility with modern catalytic systems has further streamlined its integration into large-scale synthetic pathways.
The industrial production of CAS No. 3512-17-2 adheres to stringent quality control measures to ensure consistency and purity for research and commercial applications. Manufacturers employ advanced purification techniques such as distillation or crystallization to isolate the compound from reaction mixtures. Additionally, analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are utilized to confirm the identity and purity of the final product.
The future prospects of 2,4,6-Trifluoropyridine are promising, with ongoing research exploring new synthetic routes and applications. Innovations in fluorination chemistry may lead to more efficient production methods, reducing costs and environmental footprint. Furthermore, interdisciplinary collaborations between academia and industry are expected to yield novel derivatives with enhanced functionalities for pharmaceuticals and materials science.
In conclusion, 2 ,4 ,6 -Trifluoropyridine ( CAS No . 3512 -17 - 2 ) stands as a cornerstone compound in modern chemical synthesis , offering unparalleled versatility across multiple sectors . Its unique structural features continue to inspire breakthroughs in drug discovery , agriculture , and material science . As research progresses , this compound will undoubtedly play an integral role in shaping the future of chemical innovation .
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